Absence of Disclosed Biological Selectivity or Potency Data for Target Compound 1181533-47-0
For the target compound (1181533-47-0), neither primary literature, patent, nor authoritative database searches identified any quantitative IC50, EC50, or Ki values against any specific biological target. The closest contextual comparator is the broader class of 2,N-bisarylated 2-ethoxyacetamides, where compound 20 (structurally unconfirmed in relation to 1181533-47-0) achieved single-digit micromolar in vitro activity against drug-resistant Plasmodium falciparum strains [1]. This absence of disclosed data means the compound currently has no verifiable potency advantage over any named analog.
| Evidence Dimension | Bioactivity (IC50) |
|---|---|
| Target Compound Data | No disclosed quantitative target-based assay data available |
| Comparator Or Baseline | Closest available class-level data: Compound 20 in Gutteridge et al. (2016) exhibited single-digit μM activity against P. falciparum |
| Quantified Difference | Not calculable; target compound remains uncharacterized |
| Conditions | Literature review / database search as of 2026-05 |
Why This Matters
In a procurement or lead selection context, users must assume no pre-existing, peer-reviewed selectivity or potency advantage for this building block over other benzodioxin-acetamide analogs, placing the onus entirely on the end-user to generate pilot data.
- [1] Gutteridge, C. E., et al. (2016). In vitro efficacy of 2,N-bisarylated 2-ethoxyacetamides against Plasmodium falciparum. Bioorg. Med. Chem. Lett., 26(3), 1048–1051. View Source
